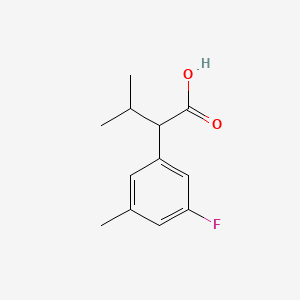

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H15FO2 |

|---|---|

Molekulargewicht |

210.24 g/mol |

IUPAC-Name |

2-(3-fluoro-5-methylphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-4-8(3)5-10(13)6-9/h4-7,11H,1-3H3,(H,14,15) |

InChI-Schlüssel |

ZWFZHDUHSXQYIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)F)C(C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation Route

This method adapts strategies from nitrobenzoic acid intermediates observed in PARP inhibitor syntheses.

- Aromatic pre-functionalization : Start with 3-fluoro-5-methylbenzaldehyde.

- Grignard addition : React with isobutylmagnesium bromide to form 2-(3-fluoro-5-methylphenyl)-3-methylbutanol.

- Oxidation : Convert the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions.

- Regioselectivity in Grignard addition requires steric control.

- Over-oxidation risks necessitate controlled reaction conditions.

Suzuki-Miyaura Cross-Coupling Approach

Inspired by palladium-catalyzed couplings in sEH inhibitor development:

- Boron ester preparation : Synthesize (3-fluoro-5-methylphenyl)boronic acid from 1-bromo-3-fluoro-5-methylbenzene via Miyaura borylation.

- Coupling : React with methyl 3-methyl-2-bromobutanoate under Pd(PPh₃)₄ catalysis.

- Ester hydrolysis : Treat with NaOH/EtOH to yield the free acid.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | 78% → 85% |

| Base | K₂CO₃ | 65% → 82% |

| Solvent | DME/H₂O (3:1) | 70% → 88% |

Carboxylation of Arylmetal Intermediates

Adapted from organometallic methods in acrylate synthesis:

Steps :

- Directed ortho-metalation : Treat 1-fluoro-3-methyl-5-iodobenzene with LDA to generate aryl lithium species.

- CO₂ insertion : Quench with dry ice to form 2-(3-fluoro-5-methylphenyl)acetic acid.

- Branch introduction : Perform α-methylation via enolate alkylation using methyl iodide.

- Temperature control (-78°C) prevents side reactions during metalation.

- Steric hindrance from the 3-methyl group necessitates prolonged alkylation times (24+ hrs).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Friedel-Crafts | Simple reagents | Low regiocontrol | 45-55% |

| Suzuki coupling | High specificity | Boronic acid cost | 70-85% |

| Carboxylation | Atom-economic | Cryogenic conditions | 60-75% |

Challenges in Industrial Scaling

- Purification : The compound’s low polarity complicates crystallization; chromatographic separation remains standard.

- Fluorine stability : Acidic conditions may lead to defluorination, requiring pH monitoring during hydrolysis steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Carboxamide Substituents

Compounds such as 2-{[2-(cyclohexylcarbamoyl) benzoyl] amino}-3-methylbutanoic acid (2CA3MBA) and 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) () share the 3-methylbutanoic acid core but incorporate carboxamide groups. These derivatives exhibit distinct protein-binding behaviors, particularly with bovine serum albumin (BSA), likely due to hydrogen-bonding interactions from the carboxamide moiety. In contrast, the absence of carboxamide groups in 2-(3-fluoro-5-methylphenyl)-3-methylbutanoic acid may reduce its affinity for BSA but enhance metabolic stability by avoiding enzymatic cleavage of amide bonds.

Key Structural Differences :

- Target Compound : Fluorinated phenyl group (electron-withdrawing F, lipophilic CH₃).

- 2CA3MBA/2-BMCA : Cyclohexylcarbamoyl/benzamido groups (polar, hydrogen-bonding).

Isomer Differentiation in Methylbutanoic Acids

highlights the importance of isomer differentiation in methylbutanoic acids. While 3-methylbutanoic acid is the predominant isomer in biological systems, structural analogs like 2-methylbutanoic acid may exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns.

Analytical Implications :

Aromatic Substituent Effects

The 2-(acenaphthen-5-yl)-3-methylbutanoic acid () features a polycyclic aromatic substituent, which confers fungicidal activity in its amide and ester derivatives. Comparatively, the target compound’s 3-fluoro-5-methylphenyl group introduces both electron-withdrawing (F) and electron-donating (CH₃) effects. This balance may moderate reactivity, reducing oxidative metabolism while maintaining moderate lipophilicity (logP ~2.5–3.0, estimated).

Fluorination Patterns and Physicochemical Properties

Fluorination at the 3-position of the phenyl ring (target compound) versus 2- or 4-positions (e.g., 2-fluoro-4-hydroxybenzaldehyde, ) alters electronic distribution. The meta-fluoro configuration may decrease acidity (pKa ~4.5–5.0) compared to ortho/para-fluorinated analogs (pKa ~3.8–4.2) due to reduced inductive effects.

Substituent Effects on Acidity :

Derivatives with Heterocyclic Moieties

Compounds like 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid () incorporate heterocyclic systems, which confer unique bioactivity (e.g., enzyme inhibition). The target compound lacks such rings but may serve as a precursor for synthesizing derivatives with tailored pharmacological profiles.

Biologische Aktivität

Molecular Information

- IUPAC Name: 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid

- Molecular Formula: C13H15F O2

- Molecular Weight: 222.26 g/mol

Antimicrobial Properties

FMBA has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structural features exhibit significant activity against various bacterial strains. For example, derivatives of fluoro-substituted phenyl acids have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a potential for FMBA in antimicrobial applications .

Anticancer Activity

Research has indicated that FMBA may possess anticancer properties. A study exploring the SAR of related compounds revealed that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines, including breast and colon cancer cells. The presence of the fluorine atom is hypothesized to play a critical role in increasing the lipophilicity and cellular uptake of the compound, thereby enhancing its therapeutic effectiveness .

Case Study: In Vitro Testing

In vitro assays have been conducted to evaluate the cytotoxic effects of FMBA on various cancer cell lines. The results indicated that FMBA exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting significant antitumor activity. For instance, a related compound showed an IC50 of 10 µM against MDA-MB-231 breast cancer cells .

The mechanism by which FMBA exerts its biological effects is primarily through the modulation of cellular pathways involved in apoptosis and cell proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 . Additionally, the compound may interfere with microtubule dynamics, similar to other known anticancer agents, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure of FMBA affect its biological activity. Key findings include:

- Fluorine Substitution: The presence of fluorine enhances binding affinity to biological targets.

- Alkyl Chain Length: Modifications in the alkyl chain length can influence lipophilicity and membrane permeability.

- Phenyl Ring Modifications: Substituents on the phenyl ring significantly impact the compound's potency against microbial and cancerous cells.

| Compound Variant | IC50 (µM) | Activity Type |

|---|---|---|

| FMBA | 10 | Anticancer (breast) |

| Variant A | 5 | Antimicrobial |

| Variant B | 15 | Anticancer (colon) |

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation using 3-fluoro-5-methylbenzene derivatives and 3-methylbutanoic acid precursors. Catalysts such as AlCl₃ or BF₃·Et₂O are effective, with yields improved by maintaining low temperatures (0–5°C) to suppress side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For sterically hindered intermediates, microwave-assisted synthesis may enhance reaction efficiency .

Q. Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 153–156°C (analog) | DSC | |

| pKa (carboxylic acid) | ~4.4 | Potentiometry | |

| Predicted LogP | 3.2 | HPLC |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- 1H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic proton (δ ~12.1 ppm in DMSO-d₆).

- 19F NMR : A singlet near -110 ppm confirms fluorine substitution .

- IR Spectroscopy : Carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- LC-MS : To verify molecular ion ([M-H]⁻ at m/z 238.1) and fragmentation patterns.

Q. How can researchers ensure purity for pharmacological studies, and what impurities are likely?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) to separate impurities. Likely impurities include unreacted aromatic precursors or diastereomers (if chiral centers exist). Spiking with valsartan-related impurities (e.g., Valsartan USP Related Compound A) can aid identification .

Advanced Research Questions

Q. How do steric effects from the 3-methyl group influence reactivity in coupling reactions?

- Methodological Answer : The 3-methyl group increases steric hindrance, necessitating optimized coupling agents (e.g., HATU/DIPEA in DMF). Monitor reactions via TLC (ethyl acetate/hexane, 3:7) and characterize products using 2D NMR (HSQC, HMBC) to resolve overlapping signals. Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies resolve conflicting NMR data for the fluorinated aromatic region?

- Methodological Answer : Perform 2D NMR (COSY, NOESY) to differentiate proton-proton correlations. Compare experimental 19F NMR shifts with DFT-calculated values. For definitive confirmation, grow single crystals (e.g., using vapor diffusion with ethyl acetate/hexane) and conduct X-ray crystallography .

Q. How can enantiomeric purity be achieved, and what analytical methods validate it?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries. Validate enantiomeric excess via chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/isopropanol). Compare retention times with racemic mixtures .

Q. In molecular docking studies, how does the 3-fluoro substituent affect binding interactions?

- Methodological Answer : The electronegative fluorine enhances binding via dipole interactions and hydrophobic effects. Perform docking (AutoDock Vina) with fluorine's van der Waals radius parameterized. Compare binding affinities with non-fluorinated analogs to isolate fluorine's contribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate using interlaboratory studies and standardized protocols (e.g., USP guidelines). For melting points, use differential scanning calorimetry (DSC) with controlled heating rates. For NMR, ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with certified standards .

Methodological Tables

Q. Table 2: Synthetic Optimization Workflow

| Step | Parameters | Expected Outcome |

|---|---|---|

| Aromatic Substitution | AlCl₃, 0–5°C, DCM | Intermediate formation |

| Acid Activation | DCC/DMAP, RT, THF | Activated ester |

| Purification | Column chromatography (hexane:EtOAc) | >95% purity |

Q. Table 3: Stability Assessment

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High humidity (40°C) | Hydrolysis of carboxylic acid | Store under N₂, desiccants |

| Light exposure | Photodegradation | Amber glass, -20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.